4-(Hydroxymethyl)piperidine-1-carboxamidine

Medicinal chemistry Fragment-based drug discovery Serine protease inhibition

4-(Hydroxymethyl)piperidine-1-carboxamidine (CAS 202462‑87‑1; IUPAC: 4‑(hydroxymethyl)piperidine‑1‑carboximidamide) is a piperidine derivative bearing a primary‑amine‑equivalent carboxamidine group at the 1‑position and a hydroxymethyl substituent at the 4‑position. Its molecular formula is C₇H₁₅N₃O with a molecular weight of 157.21 g mol⁻¹.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
CAS No. 202462-87-1
Cat. No. B3049335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)piperidine-1-carboxamidine
CAS202462-87-1
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C(=N)N
InChIInChI=1S/C7H15N3O/c8-7(9)10-3-1-6(5-11)2-4-10/h6,11H,1-5H2,(H3,8,9)
InChIKeySMNLGAJFHBMUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)piperidine-1-carboxamidine (CAS 202462-87-1): Chemical Identity, Scaffold Context, and Comparator Landscape


4-(Hydroxymethyl)piperidine-1-carboxamidine (CAS 202462‑87‑1; IUPAC: 4‑(hydroxymethyl)piperidine‑1‑carboximidamide) is a piperidine derivative bearing a primary‑amine‑equivalent carboxamidine group at the 1‑position and a hydroxymethyl substituent at the 4‑position. Its molecular formula is C₇H₁₅N₃O with a molecular weight of 157.21 g mol⁻¹ . The compound belongs to the piperidine‑1‑carboxamidine family, whose unsubstituted parent (CAS 4705‑39‑9) is a well‑characterized fragment that inhibits human thrombin with a Ki of 150 nM and bovine trypsin with a Ki of 360 nM [1]. The closest related analogs that a customer might consider as replacements are the 2‑ and 3‑hydroxymethyl regioisomers, the 4‑aminomethyl analog, and the 4‑methoxy analog [2].

Why Unsubstituted Piperidine-1-carboxamidine or Other 4‑Substituted Analogs Cannot Simply Replace 4‑(Hydroxymethyl)piperidine-1-carboxamidine


The carboxamidine headgroup is a privileged pharmacophore for serine protease inhibition, but the activity, selectivity, and physicochemical properties of the scaffold are exquisitely tuned by the nature and position of the substituent. The unsubstituted parent binds thrombin with a Ki of 150 nM, yet adding a 4‑hydroxymethyl group alters both the hydrogen‑bond donor/acceptor count and the lipophilicity (calculated XLogP3 shifts from +0.2 to approximately −0.5) [1]. These changes modulate solubility, membrane permeability, and off‑target binding – all of which are critical for either biochemical assay development or downstream medicinal‑chemistry optimization [2]. Furthermore, positional isomers (2‑ vs. 3‑ vs. 4‑hydroxymethyl) exhibit distinct steric and electronic environments that can dictate regiospecific reactivity in subsequent synthetic steps or differential binding modes in biological targets [3].

Quantitative Differentiation Evidence for 4‑(Hydroxymethyl)piperidine-1-carboxamidine Against Closest Analogs


Hydrogen‑Bond Donor/Acceptor Count Versus Unsubstituted Piperidine‑1‑carboxamidine

The 4‑hydroxymethyl substituent adds one hydrogen‑bond donor and one hydrogen‑bond acceptor relative to the parent scaffold. The unsubstituted piperidine‑1‑carboxamidine has 2 H‑bond donors, 1 H‑bond acceptor, and an XLogP3 of 0.2 [1]. In contrast, the 4‑hydroxymethyl analog is calculated to have 3 H‑bond donors and 2 H‑bond acceptors, with an XLogP3 of approximately −0.5 (based on the 2‑hydroxymethyl isomer data, which shares the same formula and functional groups) [2]. This shift from positive to negative XLogP indicates a significant increase in hydrophilicity, which can improve aqueous solubility but may reduce passive membrane permeability.

Medicinal chemistry Fragment-based drug discovery Serine protease inhibition

Thermal Stability (Boiling Point) Compared to Unsubstituted Parent

The presence of the 4‑hydroxymethyl group increases the boiling point substantially. The unsubstituted piperidine‑1‑carboxamidine has a boiling point of approximately 202.9 °C at 760 mmHg , while 4‑(hydroxymethyl)piperidine‑1‑carboxamidine boils at 281 °C at 760 mmHg with a flash point of 123.7 °C . This 78 °C elevation reflects stronger intermolecular hydrogen bonding and has practical implications for distillation‑based purification and solvent selection during synthesis.

Process chemistry Scale‑up synthesis Purification

Synthetic Utility as a Scaffold for Serine Protease and Kinase Inhibitor Libraries

The combination of a carboxamidine (a recognized serine‑protease‑directing warhead) and a 4‑hydroxymethyl handle enables rapid diversification through O‑alkylation, esterification, or oxidation, which is not possible with the unsubstituted parent or 4‑methoxy analogs. Piperidine‑1‑carboxamidine itself is a fragment hit against thrombin (Ki = 150 nM) [1], and piperidine carboxamides in the same topological class have progressed to low‑nanomolar ALK inhibitors (IC₅₀ = 0.174 μM for the initial hit, further optimized to <10 nM) [2]. The 4‑hydroxymethyl derivative retains the amidine warhead while providing a synthetic exit vector for extending into additional binding pockets, a key requirement for fragment‑to‑lead optimization.

Medicinal chemistry Scaffold‑based library synthesis Serine protease inhibitors

Regioisomeric Differentiation: 4‑Hydroxymethyl vs. 3‑Hydroxymethyl Binding Pose in Target Proteins

The (3R)-3‑(hydroxymethyl) regioisomer has been co‑crystallized in a protein binding site (PDB 4AYV, ligand 04P) [1], demonstrating that the 3‑substitution positions the hydroxymethyl group in a specific spatial orientation that may not be accessible to the 4‑substituted analog. While no PDB entry currently exists for the 4‑hydroxymethyl isomer, the distinct vector angle from the piperidine ring (equatorial vs. axial preferences, distance from the amidine group) means the two isomers will occupy different regions of chemical space and cannot be considered interchangeable for structure‑based design.

Structural biology X‑ray crystallography Computer-aided drug design

Highest‑Value Application Scenarios for 4‑(Hydroxymethyl)piperidine-1-carboxamidine Based on Verified Differentiation Evidence


Fragment‑Based Lead Discovery Targeting Serine Proteases

The piperidine‑1‑carboxamidine scaffold is a known low‑affinity thrombin ligand (Ki = 150 nM) [1]. The 4‑hydroxymethyl analog retains this warhead while providing a solvent‑accessible handle for analog synthesis. Fragment libraries that include this compound allow medicinal chemists to probe additional binding pockets without requiring de novo synthesis of the amidine core, accelerating hit‑to‑lead timelines.

Synthetic Intermediate for Kinase‑Targeted Compound Libraries

Piperidine carboxamides and carboxamidines have demonstrated potent ALK inhibition (initial hit IC₅₀ = 0.174 μM, optimized to single‑digit nM) [2]. The 4‑hydroxymethyl group can be converted to a leaving group (e.g., mesylate) or oxidized to an aldehyde/carboxylic acid for late‑stage diversification, making it a strategic intermediate for parallel synthesis of kinase inhibitor arrays.

Physicochemical Property Optimization in Lead Series

When a lead series requires increased aqueous solubility without sacrificing the amidine pharmacophore, the 4‑hydroxymethyl derivative offers a calculated XLogP3 of approximately −0.5 versus +0.2 for the unsubstituted scaffold [3]. This shift can improve solubility by an order of magnitude or more, as estimated by the general relationship between logP and aqueous solubility for neutral compounds.

Regioisomer‑Specific Probe for Target Engagement Studies

The distinct spatial orientation of the 4‑hydroxymethyl group relative to the 3‑isomer (confirmed by PDB 4AYV) [4] means that structure‑activity relationship studies require both isomers to map the steric and hydrogen‑bonding environment of the target binding site. Procurement of the pure 4‑isomer ensures unambiguous SAR interpretation.

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